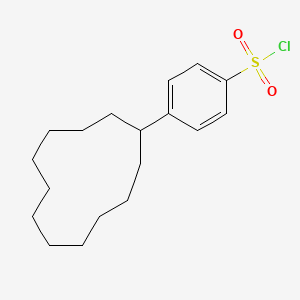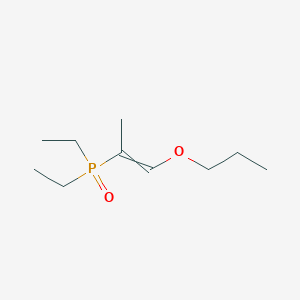
Diethyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a phosphane group bonded to a propoxyprop-1-en-2-yl moiety and an oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane typically involves the reaction of diethylphosphine oxide with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Diethyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The propoxyprop-1-en-2-yl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include various phosphine oxides, hydroxyl derivatives, and substituted phosphane compounds.
Scientific Research Applications
Diethyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Diethyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved in its action include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Diethylphosphine oxide: Similar in structure but lacks the propoxyprop-1-en-2-yl group.
Triphenylphosphine oxide: Contains phenyl groups instead of ethyl and propoxyprop-1-en-2-yl groups.
Dimethylphosphine oxide: Contains methyl groups instead of ethyl groups.
Uniqueness
Diethyl(oxo)(1-propoxyprop-1-en-2-yl)-lambda~5~-phosphane is unique due to the presence of the propoxyprop-1-en-2-yl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications that require these unique characteristics.
Properties
CAS No. |
61753-10-4 |
|---|---|
Molecular Formula |
C10H21O2P |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
2-diethylphosphoryl-1-propoxyprop-1-ene |
InChI |
InChI=1S/C10H21O2P/c1-5-8-12-9-10(4)13(11,6-2)7-3/h9H,5-8H2,1-4H3 |
InChI Key |
QHGQPSVWHLDTKC-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC=C(C)P(=O)(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


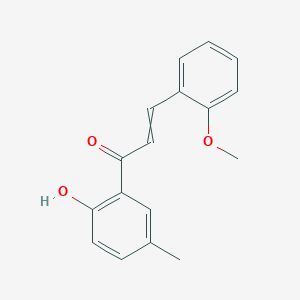
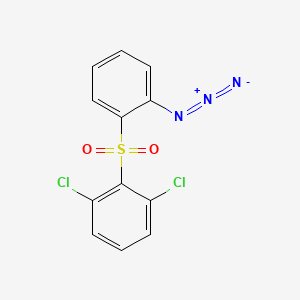
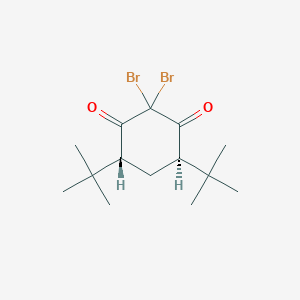
![3,3'-[(3-Methylpentane-1,5-diyl)bis(oxy)]dipropanenitrile](/img/structure/B14574572.png)
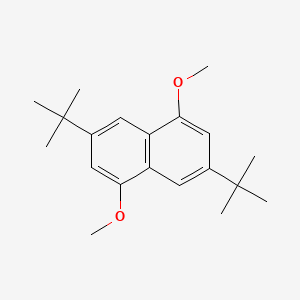
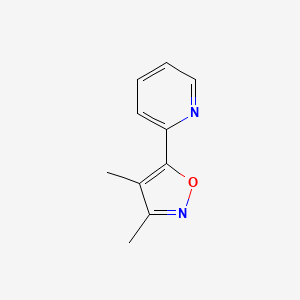
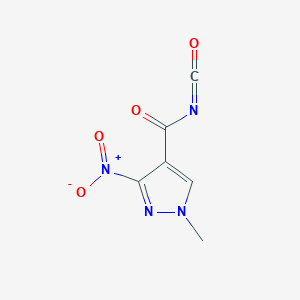
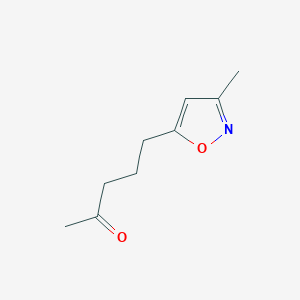
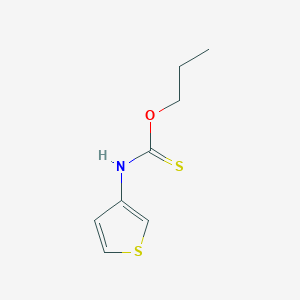
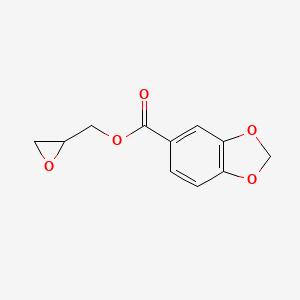
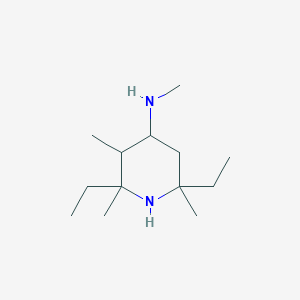
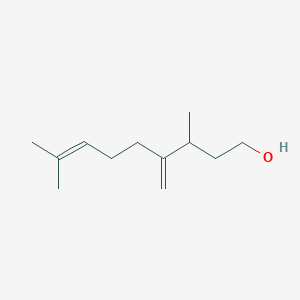
![1-(4-Methoxyphenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14574639.png)
